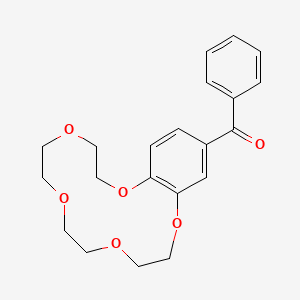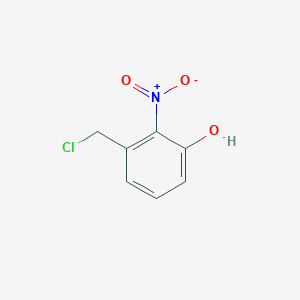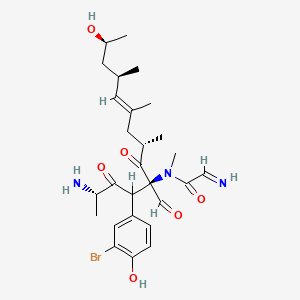
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) is a complex cyclic peptide with a unique structure that includes multiple chiral centers and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and cyclization. The process typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling using reagents such as carbodiimides or phosphonium salts. The final cyclization step is often achieved through macrolactamization under dilute conditions to avoid intermolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) analogs with different substituents or modifications.
- Other cyclic peptides with similar structural motifs.
Uniqueness
The uniqueness of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
126596-04-1 |
|---|---|
Fórmula molecular |
C27H38BrN3O6 |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
N-[(E,2S,5R,7S,11R,13S)-2-amino-4-(3-bromo-4-hydroxyphenyl)-5-formyl-13-hydroxy-7,9,11-trimethyl-3,6-dioxotetradec-9-en-5-yl]-2-imino-N-methylacetamide |
InChI |
InChI=1S/C27H38BrN3O6/c1-15(9-16(2)11-18(4)33)10-17(3)26(37)27(14-32,31(6)23(35)13-29)24(25(36)19(5)30)20-7-8-22(34)21(28)12-20/h7-9,12-14,16-19,24,29,33-34H,10-11,30H2,1-6H3/b15-9+,29-13?/t16-,17-,18-,19-,24?,27-/m0/s1 |
Clave InChI |
DWSDWLNUNCDIKV-RQDCIKCESA-N |
SMILES isomérico |
C[C@H](C[C@H](C)O)/C=C(\C)/C[C@H](C)C(=O)[C@](C=O)(C(C1=CC(=C(C=C1)O)Br)C(=O)[C@H](C)N)N(C)C(=O)C=N |
SMILES canónico |
CC(CC(C)O)C=C(C)CC(C)C(=O)C(C=O)(C(C1=CC(=C(C=C1)O)Br)C(=O)C(C)N)N(C)C(=O)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



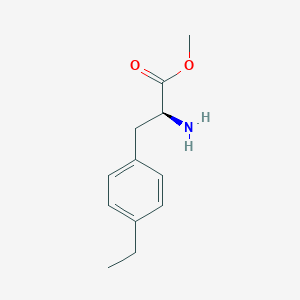
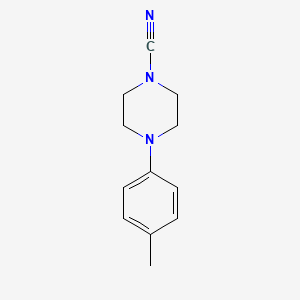


![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
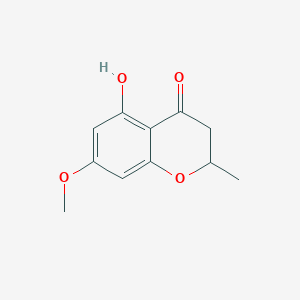
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
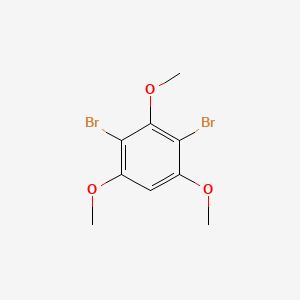
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)


